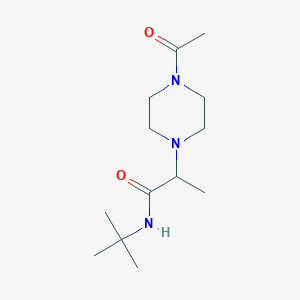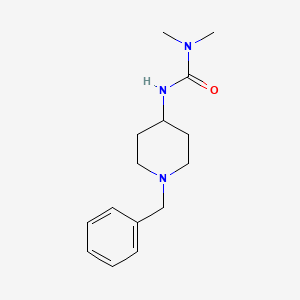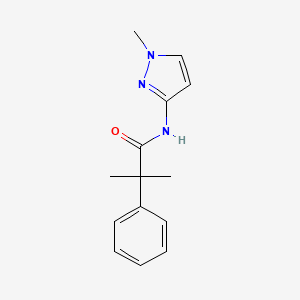![molecular formula C14H26N2O2 B7508438 1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as Dibutylone and belongs to the class of cathinones, which are synthetic stimulants that mimic the effects of amphetamines. Dibutylone has been found to have a unique mechanism of action and has been studied extensively for its potential applications in various fields of research.
作用機序
Dibutylone has a unique mechanism of action that involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect. Dibutylone has been found to have a higher affinity for the serotonin transporter than other cathinones, which may contribute to its unique effects.
Biochemical and Physiological Effects:
Dibutylone has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, resulting in a stimulant effect. Dibutylone has also been found to increase heart rate, blood pressure, and body temperature. These effects are similar to those of other stimulants such as amphetamines.
実験室実験の利点と制限
Dibutylone has several advantages for lab experiments. It has a unique mechanism of action that has not been found in other cathinones, making it a valuable tool for investigating the effects of neurotransmitter reuptake inhibition. Dibutylone is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, Dibutylone has several limitations, including its potential for abuse and its lack of selectivity for specific neurotransmitter transporters.
将来の方向性
There are several future directions for research on Dibutylone. One potential application is in the treatment of psychiatric disorders such as depression and anxiety. Dibutylone's unique mechanism of action may make it a valuable tool for investigating the role of neurotransmitter reuptake inhibition in these disorders. Additionally, further research is needed to investigate the potential for abuse and dependence associated with Dibutylone. Finally, the development of more selective cathinones with similar mechanisms of action may lead to the discovery of new treatments for psychiatric disorders.
合成法
The synthesis of Dibutylone involves several steps, including the reaction of 4-methylpropiophenone with piperazine and subsequent alkylation with 2,2-dimethylpropanoyl chloride. The final product is obtained through purification and crystallization. This synthesis method has been studied extensively and has been found to be efficient and reliable.
科学的研究の応用
Dibutylone has been extensively studied for its potential applications in scientific research. It has been found to have a unique mechanism of action that involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This mechanism of action has led to the investigation of Dibutylone for its potential applications in the treatment of psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
1-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11(2)10-12(17)15-6-8-16(9-7-15)13(18)14(3,4)5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFKJNWGAXYIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)


![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)





![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)